molecular formula C9H14O3 B1324296 2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid CAS No. 1098432-95-1

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid

Cat. No.: B1324296
CAS No.: 1098432-95-1
M. Wt: 170.21 g/mol
InChI Key: RQDYJUMHTIAJPD-UHFFFAOYSA-N
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Description

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid is a chemical compound with the IUPAC name 2-((1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl)acetic acid . It has a molecular weight of 170.21 .


Synthesis Analysis

The synthesis of 8-oxabicyclo[3.2.1]octanes, which is a core structure of this compound, has been a subject of research for many years . One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another method involves a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers .


Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . It also features 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring . Other functional groups present in the molecule include 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 1 oxolane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-oxabicyclo[3.2.1]octanes include gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement and a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction . The resultant compounds could then undergo interrupted Nazarov cyclization .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 170.21 .

Scientific Research Applications

Synthesis of Plant Metabolites

The synthesis of 12-Oxophytodienoic acid (12-oxoPDA) and its enzymic degradation compounds, such as OPC-8:0, -6:0, -4:0, and -2:0, which are important plant metabolites derived from linolenic acid, involves the use of cyclopent-3-ene-1,2-diacetic acid. This acid is derived from the Cope rearrangement of 5-vinyltrinorborn-2-ene via bicyclo[4.3.0]nona-3,7-diene. A key intermediate in this synthesis is (3-oxo-2-oxabicyclo[3.3.0]octan-6-yl)acetic acid, which is essential for producing the OPC series (Crombie & Mistry, 1991).

Formation of 2,8-Dioxabicyclo[3.2.1]octane Skeleton

The diastereoselective formation of a 2,8-dioxabicyclo[3.2.1]octane skeleton, common to the zaragozic acid family, was accomplished through the generation and rearrangement of a bicyclic oxonium ylide. This skeleton has appropriate functionality for further manipulation in the synthesis of zaragozic acids (Brogan & Zercher, 1998).

Catalytic Asymmetric Synthesis

A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic gamma,delta-ynones. This process yields synthetically useful 8-oxabicyclo[3.2.1]octane derivatives in good yields and high enantiomeric excesses (Ishida, Kusama, & Iwasawa, 2010).

Phytotoxic Derivatives Synthesis

The synthesis of 2-benzyloxy-8-oxabicyclo[3.2.1]octane derivatives, which exhibit phytotoxic properties, is achieved from the cycloadducts formed between various olefins and 3-oxidopyrylium ylides. These compounds represent a novel group of herbicides (Sammes, Street, & Kirby, 1983).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, and P352 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is a central core of this compound, is a subject of ongoing research due to its presence in the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner continues to attract attention from many research groups worldwide .

Biochemical Analysis

Biochemical Properties

2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor. The compound’s structure allows it to bind to active sites of enzymes, influencing their activity. For instance, it may interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions, thereby affecting the redox state within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. For example, the compound may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that enhance or inhibit enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may participate in pathways related to energy metabolism, such as glycolysis and the citric acid cycle, by influencing the activity of key enzymes. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution within tissues can influence its localization and accumulation, affecting its bioavailability and efficacy. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences mitochondrial function and energy production. The precise localization within cells can determine the compound’s impact on cellular processes and its overall efficacy .

Properties

IUPAC Name

2-(8-oxabicyclo[3.2.1]octan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDYJUMHTIAJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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